6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Description
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 108989-52-2) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₂Cl₂N₂ and a molecular weight of 207.10 g/mol. Structurally, it consists of a pyrrolopyridine core fused with a dihydro-pyrrole ring, substituted with a methyl group at position 6 and two hydrochloride salts. The compound is typically stored under an inert atmosphere at room temperature to ensure stability .
Its safety profile includes hazard statements such as H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), necessitating careful handling . Industrial-grade purity (99%) and packaging in 25 kg drums indicate its use in pharmaceutical or chemical synthesis .
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-2-7-3-9-4-8(7)5-10-6;;/h2,5,9H,3-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXWCDOMEOOGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2)C=N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts, specific solvents, and temperature control to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
It appears you're asking for information on the applications of "6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride." However, the search results primarily discuss related compounds and the broader class of pyrrolo[3,4-c]pyridine derivatives, not specifically the dihydrochloride form. Here's a summary of what can be gathered from the search results:
General Information
- Name: 6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine .
- Molecular Formula: C8H10N2 .
- Molecular Weight: 134.17800 .
Applications of Pyrrolo[3,4-c]pyridine Derivatives
Pyrrolo[3,4-c]pyridine derivatives have a broad spectrum of pharmacological properties . Biological investigations have shown they can be used to treat diseases of the nervous and immune systems . They have also been studied for antidiabetic, antimycobacterial, antiviral, and antitumor activities .
- Antidiabetic Activity: Some 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives can effectively reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells . These compounds may be useful in preventing and treating disorders involving elevated blood glucose, such as type 1 diabetes, diabetes as a consequence of obesity, and cardiovascular diseases .
- Antimycobacterial Activity: Pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized as inhibitors of the InhA enzyme in Mycobacterium tuberculosis .
- Anti-Inflammatory Activity: Certain pyrrolo[3,4-c]pyridine derivatives have shown promise as inhibitors of matrix metalloproteinases (MMPs), which are implicated in diseases like metastatic cancer and arthritis .
Related Compounds
- 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride: This compound has a molecular formula of C7H10Cl2N2 and a molecular weight of 193.07 .
- 7-bromo-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, dihydrochloride: This compound has a molecular formula of C8H10BrClN2 and a molecular weight of 249.53500 .
Other related information
Mechanism of Action
The mechanism by which 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- HPPT (4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione) features polar hydroxy and trione groups, enabling strong fluorescence and photostability, unlike the dihydrochloride salt form of the target compound .
Biological Activity
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS No. 108989-52-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its analgesic, sedative, anticonvulsant, and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C₈H₁₂Cl₂N₂
- Molecular Weight : 207.10 g/mol
- CAS Number : 108989-52-2
- Purity : Typically over 96% in commercial preparations.
Analgesic and Sedative Effects
Research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant analgesic and sedative properties. A study conducted on various derivatives demonstrated that certain compounds showed analgesic activity superior to aspirin in the "writhing" test and comparable to morphine in efficacy .
Key Findings :
- Compounds were tested in both the "hot plate" and "writhing" tests.
- Notable compounds (e.g., derivatives 9 and 11) exhibited strong analgesic effects with minimal toxicity compared to traditional analgesics.
Anticonvulsant Activity
The anticonvulsant properties of pyrrolo[3,4-c]pyridine derivatives have also been investigated. In a series of experiments, specific derivatives demonstrated significant efficacy against induced seizures in animal models. The structure-activity relationship (SAR) analysis highlighted that modifications in the chemical structure directly influenced anticonvulsant potency .
Case Study :
A derivative was found to eliminate the tonic extensor phase in seizure models, providing 100% protection against convulsions. This suggests a promising avenue for developing new anticonvulsants based on this scaffold.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds derived from this class have shown cytotoxic effects against several cancer cell lines.
Research Highlights :
- A study reported that specific pyrrolo[3,4-c]pyridine derivatives displayed significant growth-inhibitory effects against HT29 colorectal cancer cells.
- The IC50 values for these compounds were comparable to established anticancer drugs like doxorubicin, indicating their potential as effective anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-c]pyridine derivatives. Modifications at specific positions on the pyrrolidine ring have been shown to enhance or diminish biological activity.
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution at position 6 | Increased analgesic potency |
| Aromatic ring addition | Enhanced anticancer activity |
| Halogen substitutions | Improved selectivity towards COX enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
